p-HYDROXYNOREPHEDRINE
Overview
Description
It is the para-hydroxy analog of norephedrine and an active sympathomimetic metabolite of amphetamine in humans . This compound is known for its role in the metabolism of amphetamines and its effects on the adrenergic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Hydroxynorephedrine can be synthesized through the hydroxylation of norephedrine or p-hydroxyamphetamineThis reaction is typically catalyzed by enzymes such as cytochrome P450 and dopamine β-hydroxylase .
Industrial Production Methods: Industrial production of this compound involves the use of chemical synthesis techniques that ensure high yield and purity. The process may include steps such as the isolation of intermediates, purification through crystallization, and quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: p-Hydroxynorephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
p-Hydroxynorephedrine has several scientific research applications, including:
Mechanism of Action
p-Hydroxynorephedrine exerts its effects by acting as a false neurotransmitter. It can deplete and substitute for norepinephrine in the transmitter pool, thereby interfering with adrenergic function . The compound is metabolized from amphetamine through the action of enzymes such as cytochrome P450 and dopamine β-hydroxylase . It affects molecular targets and pathways involved in neurotransmitter synthesis and release, leading to changes in blood pressure and other physiological responses .
Comparison with Similar Compounds
Norephedrine: The parent compound from which p-hydroxynorephedrine is derived.
p-Hydroxyamphetamine: Another metabolite of amphetamine that can be converted to this compound.
Amphetamine: The precursor compound that undergoes metabolism to form this compound.
Uniqueness: this compound is unique due to its specific hydroxylation at the para position of the aromatic ring, which distinguishes it from other metabolites of amphetamine. This structural modification imparts distinct pharmacological properties, making it an important compound for studying the metabolism and effects of amphetamines .
Properties
IUPAC Name |
4-(2-amino-1-hydroxypropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBQRKXEFDRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902582 | |
Record name | p-Hydroxynorephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-85-2 | |
Record name | p-Hydroxynorephedrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Hydroxynorephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.